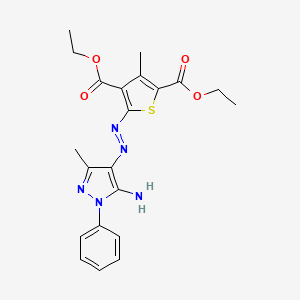

(E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiophene ring substituted with dicarboxylate groups and a hydrazine derivative linked to a pyrazole moiety. The presence of both thiophene and pyrazole rings is significant as these structures are known for their diverse pharmacological activities.

Research indicates that thiophene derivatives, including the compound , exhibit anticancer properties primarily through:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : The compound may induce apoptosis via the intrinsic mitochondrial pathway, which is characterized by the release of cytochrome c and activation of caspases .

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that thiophene derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound displayed IC50 values ranging from 17 nM to 130 nM against human cancer cell lines .

- Flow Cytometry Analysis : Flow cytometry has been utilized to assess cell cycle distribution and apoptosis induction. Results indicate that treatment with thiophene derivatives leads to significant G2/M phase arrest and increased annexin V staining, confirming apoptotic cell death .

The antibacterial properties of thiophene derivatives are attributed to their ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism. This disruption can lead to bacterial cell lysis and death.

Case Studies

- Antibacterial Assays : Studies have reported that thiophene-based compounds exhibit potent antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 64 µg/mL .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiophene ring significantly influences antibacterial efficacy. For example, modifications that enhance hydrogen bonding interactions have been correlated with increased antibacterial activity .

Data Summary

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiophene-based compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to (E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: Pyrazole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including those structurally related to the compound . The derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Agricultural Applications

Pesticidal Properties

Thiophene derivatives have been explored for their use as agrochemicals, particularly as fungicides and insecticides. The specific compound may exhibit bioactivity against pests and pathogens affecting crops.

Case Study: Fungicidal Activity

In a recent investigation, a series of thiophene-based compounds were tested for antifungal activity against common plant pathogens. Results indicated that certain derivatives showed effective inhibition of fungal growth, suggesting that this compound could be developed into a novel fungicide .

Materials Science

Synthesis of Coordination Polymers

The compound can serve as a ligand in coordination chemistry, facilitating the formation of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation processes, and catalysis.

Case Study: Metal Complexes

Research has demonstrated that thiophene-based ligands can form stable complexes with transition metals. Such complexes have been synthesized for applications in catalysis and as sensors for detecting environmental pollutants .

Data Tables

Análisis De Reacciones Químicas

Reactivity of Hydrazinyl and Imino Groups

The hydrazinyl and imino moieties enable condensation and cyclization reactions. These groups are prone to nucleophilic attack and can participate in Schiff base formation or coordination with metal ions.

Ester Group Reactivity

The diethyl ester groups undergo hydrolysis, transesterification, and aminolysis, depending on reaction conditions.

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic substitution (e.g., nitration, halogenation) and alkylation due to its aromatic character and lone pairs on nitrogen.

Thiophene Ring Reactivity

The methyl-substituted thiophene ring is susceptible to electrophilic aromatic substitution (e.g., sulfonation) and cross-coupling reactions.

Coordination Chemistry

The compound’s nitrogen-rich structure allows it to act as a ligand for transition metals, forming complexes with potential catalytic or medicinal applications.

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Hydrazinyl and pyrazole nitrogens | Catalytic oxidation reactions | |

| Fe(III) | Imino and ester carbonyl oxygens | Magnetic or redox-active materials |

Photochemical Reactions

The conjugated system in the thiophene-pyrazole scaffold enables photochemical dimerization or isomerization under UV light.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Dimerization | UV light (λ = 254 nm), inert atmosphere | Forms cycloadducts via [2+2] or [4+4] pathways |

Key Findings:

-

Multi-step Synthesis : The compound’s synthesis involves sequential hydrazone formation, cyclization, and esterification, requiring optimized conditions (e.g., column chromatography for purification).

-

Stability : Degrades under prolonged exposure to strong acids/bases but remains stable in organic solvents (e.g., DMSO, chloroform) .

Propiedades

IUPAC Name |

diethyl 5-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-19(15)24-23-16-13(4)25-26(18(16)22)14-10-8-7-9-11-14/h7-11H,5-6,22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVLDJBDIDRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.